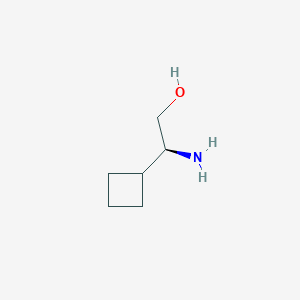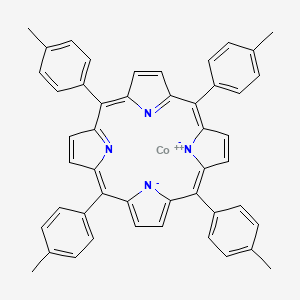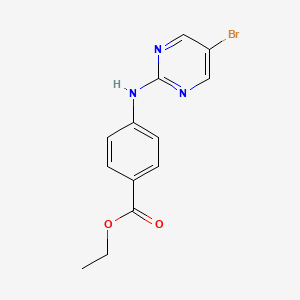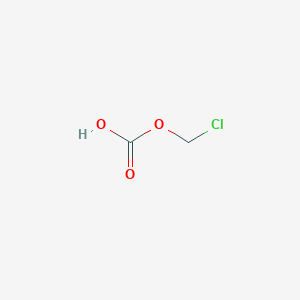![molecular formula C14H10O3 B11924506 3-Formyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B11924506.png)
3-Formyl-[1,1'-biphenyl]-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-[1,1’-biphenyl]-2-carboxylic acid is an organic compound with the molecular formula C14H10O3 It is a derivative of biphenyl, featuring both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid typically involves the formylation of biphenyl derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the biphenyl ring. The reaction conditions usually involve heating the reactants under reflux .
Industrial Production Methods
While specific industrial production methods for 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the biphenyl ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Carboxy-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3-Hydroxymethyl-[1,1’-biphenyl]-2-carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Formyl-[1,1’-biphenyl]-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Formyl-[1,1’-biphenyl]-2-carboxylic acid depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, while the carboxylic acid group can engage in acid-base reactions. These functional groups allow the compound to interact with various molecular targets, including enzymes and receptors, potentially modulating their activity and leading to biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Formyl-[1,1’-biphenyl]-2-carbonitrile: Similar structure but with a nitrile group (-CN) instead of a carboxylic acid group.
4-Formyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with the formyl group at a different position on the biphenyl ring.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C14H10O3 |
|---|---|
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
2-formyl-6-phenylbenzoic acid |
InChI |
InChI=1S/C14H10O3/c15-9-11-7-4-8-12(13(11)14(16)17)10-5-2-1-3-6-10/h1-9H,(H,16,17) |
InChI-Schlüssel |
DUFHZKYQXUMFIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2C(=O)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)









![3H-Pyrazolo[3,4-d]pyrimidine](/img/structure/B11924480.png)


